![molecular formula C19H22N4O5 B221810 Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate CAS No. 172753-10-5](/img/structure/B221810.png)
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has been extensively studied for its potential in cancer treatment due to its ability to inhibit cell cycle progression and proliferation.
Wirkmechanismus
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 inhibits the activity of CDK4/6, which are key regulators of the cell cycle. By inhibiting CDK4/6, this compound 0332991 prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn inhibits the progression of the cell cycle from the G1 to S phase. This results in cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound 0332991 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cell cycle progression and proliferation, this compound 0332991 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, there are also limitations to its use in lab experiments. This compound 0332991 has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, it has been shown to have limited efficacy in certain cancer types, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991. One area of focus is the development of combination therapies that incorporate this compound 0332991 with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is the development of biomarkers that can predict which patients are most likely to benefit from this compound 0332991 treatment. Finally, there is ongoing research into the development of new CDK4/6 inhibitors with improved efficacy and fewer off-target effects.
Synthesemethoden
The synthesis of Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 involves several steps, including the condensation of 2,6-dimethoxypyrimidine-4-amine with ethyl acetoacetate to form ethyl 2-(2,6-dimethoxypyrimidin-4-yl)acetate. This compound is then reacted with 4-methylphenyl isocyanate to form ethyl 2-(4-methylphenylcarbamoyl)-3-(2,6-dimethoxypyrimidin-4-yl)acrylate. The final step involves the hydrolysis of the ethyl ester to form this compound 0332991.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, this compound 0332991 has been shown to enhance the efficacy of chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
172753-10-5 |
|---|---|
Molekularformel |
C19H22N4O5 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate |
InChI |
InChI=1S/C19H22N4O5/c1-5-28-18(25)14(17(24)21-13-8-6-12(2)7-9-13)11-20-15-10-16(26-3)23-19(22-15)27-4/h6-11H,5H2,1-4H3,(H,21,24)(H,20,22,23)/b14-11+ |
InChI-Schlüssel |
GGZXCCIHMGYHCT-SDNWHVSQSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/NC1=CC(=NC(=N1)OC)OC)/C(=O)NC2=CC=C(C=C2)C |
SMILES |
CCOC(=O)C(=CNC1=CC(=NC(=N1)OC)OC)C(=O)NC2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC(=O)C(=CNC1=CC(=NC(=N1)OC)OC)C(=O)NC2=CC=C(C=C2)C |
Synonyme |
ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)ca rbamoyl]prop-2-enoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



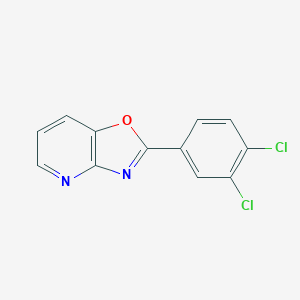
![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)

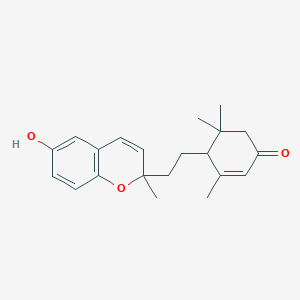

![3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol](/img/structure/B221770.png)
![N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B221784.png)
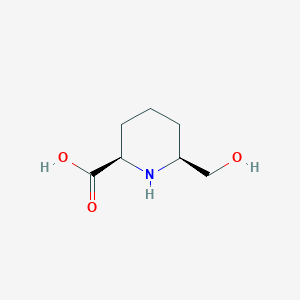
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)
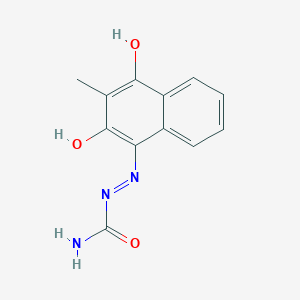
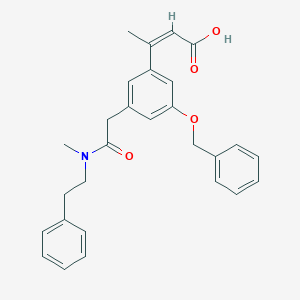
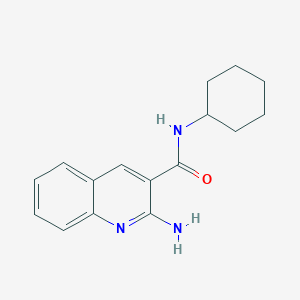
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)